Cas no 1392491-55-2 (N-(5-bromothiophen-2-yl)-N-butylpropanamide)
N-(5-bromothiophen-2-yl)-N-butylpropanamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-bromothiophen-2-yl)-N-butylpropanamide
- Propanamide, N-(5-bromo-2-thienyl)-N-butyl-
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- MDL: MFCD23380659
- Inchi: 1S/C11H16BrNOS/c1-3-5-8-13(10(14)4-2)11-7-6-9(12)15-11/h6-7H,3-5,8H2,1-2H3
- InChI Key: VKRACQDTJCTDBN-UHFFFAOYSA-N
- SMILES: C(N(C1SC(Br)=CC=1)CCCC)(=O)CC
N-(5-bromothiophen-2-yl)-N-butylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB425307-1 g |
N-(5-Bromothiophen-2-yl)-N-butylpropanamide |
1392491-55-2 | 1g |
€751.00 | 2023-06-16 | ||
| Ambeed | A1526320-1g |
N-(5-Bromothiophen-2-yl)-N-butylpropionamide |
1392491-55-2 | 98% | 1g |
$666.0 | 2024-04-24 | |
| A2B Chem LLC | AJ28403-1g |
N-(5-bromothiophen-2-yl)-N-butylpropanamide |
1392491-55-2 | 95+% | 1g |
$1280.00 | 2024-04-20 | |
| A2B Chem LLC | AJ28403-2g |
N-(5-bromothiophen-2-yl)-N-butylpropanamide |
1392491-55-2 | 95+% | 2g |
$1753.00 | 2024-04-20 | |
| A2B Chem LLC | AJ28403-5g |
N-(5-bromothiophen-2-yl)-N-butylpropanamide |
1392491-55-2 | 95+% | 5g |
$2405.00 | 2024-04-20 | |
| A2B Chem LLC | AJ28403-10g |
N-(5-bromothiophen-2-yl)-N-butylpropanamide |
1392491-55-2 | 95+% | 10g |
$3328.00 | 2024-04-20 | |
| A2B Chem LLC | AJ28403-25g |
N-(5-bromothiophen-2-yl)-N-butylpropanamide |
1392491-55-2 | 95+% | 25g |
$4633.00 | 2024-04-20 | |
| A2B Chem LLC | AJ28403-50g |
N-(5-bromothiophen-2-yl)-N-butylpropanamide |
1392491-55-2 | 95+% | 50g |
$6478.00 | 2024-04-20 | |
| A2B Chem LLC | AJ28403-100g |
N-(5-bromothiophen-2-yl)-N-butylpropanamide |
1392491-55-2 | 95+% | 100g |
$9088.00 | 2024-04-20 | |
| abcr | AB425307-5g |
N-(5-Bromothiophen-2-yl)-N-butylpropanamide; . |
1392491-55-2 | 5g |
€1461.00 | 2025-02-13 |
N-(5-bromothiophen-2-yl)-N-butylpropanamide Suppliers
N-(5-bromothiophen-2-yl)-N-butylpropanamide Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on N-(5-bromothiophen-2-yl)-N-butylpropanamide
Introduction to N-(5-bromothiophen-2-yl)-N-butylpropanamide (CAS No. 1392491-55-2)
N-(5-bromothiophen-2-yl)-N-butylpropanamide, identified by its CAS number 1392491-55-2, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of a brominated thiophene ring and a butylpropanamide moiety makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
The structural framework of N-(5-bromothiophen-2-yl)-N-butylpropanamide consists of a thiophene core substituted with a bromine atom at the 5-position, linked to a butyl group via an amide bond. This configuration imparts specific electronic and steric properties that are highly valuable in medicinal chemistry. The bromine atom, for instance, serves as a reactive handle for further functionalization, enabling the synthesis of derivatives with tailored biological activities.
In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. Thiophenes, being part of many natural products and bioactive molecules, have been extensively studied for their potential in drug discovery. The brominated variant, in particular, has shown promise in inhibiting various enzymes and receptors involved in metabolic disorders and inflammatory diseases. Research has demonstrated that compounds containing this motif can modulate pathways associated with cancer, neurodegeneration, and autoimmune conditions.
The butylpropanamide moiety in N-(5-bromothiophen-2-yl)-N-butylpropanamide contributes to the compound's solubility and bioavailability, making it an attractive candidate for pharmacological applications. The amide bond is a common pharmacophore in drug design, often responsible for binding to target proteins and facilitating therapeutic effects. By combining the bromothiophene ring with the butylpropanamide group, scientists have created a molecule that balances reactivity with pharmacological potential.
Recent studies have explored the synthetic pathways for N-(5-bromothiophen-2-yl)-N-butylpropanamide, focusing on optimizing yields and purity. One such approach involves the condensation of 5-bromothiophene-2-carboxylic acid with butanoyl chloride in the presence of a base catalyst. This method has been found to be efficient and scalable, making it suitable for industrial production. Additionally, modern techniques such as flow chemistry have been employed to enhance reaction control and minimize byproduct formation.
The biological activity of N-(5-bromothiophen-2-yl)-N-butylpropanamide has been investigated in several preclinical studies. Researchers have observed that this compound exhibits inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain pathways. Furthermore, preliminary data suggest that it may interact with receptors involved in neurotransmission, potentially making it useful in treating neurological disorders.
In the realm of agrochemicals, N-(5-bromothiophen-2-yl)-N-butylpropanamide has shown promise as a precursor for developing novel pesticides. Its structural features allow for the synthesis of compounds that can target specific pests while minimizing environmental impact. The bromine atom provides a site for further derivatization, enabling the creation of molecules with enhanced efficacy and selectivity.
The future prospects of N-(5-bromothiophen-2-yl)-N-butylpropanamide are vast, with ongoing research aimed at uncovering new applications and improving its properties. Advances in computational chemistry and molecular modeling are expected to play a crucial role in designing derivatives with improved pharmacokinetic profiles. Additionally, green chemistry approaches are being explored to develop more sustainable synthetic routes, reducing the environmental footprint of this valuable compound.
In conclusion, N-(5-bromothiophen-2-yl)-N-butylpropanamide(CAS No. 1392491-55-2) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structure combines reactivity with biological activity, making it a cornerstone in drug discovery efforts. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to make substantial contributions to science and industry.
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